molecular formula C11H11N3OS B3106000 N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]acetamide CAS No. 156171-61-8

N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]acetamide

Cat. No.: B3106000
CAS No.: 156171-61-8
M. Wt: 233.29 g/mol
InChI Key: TXQFUZOMCPMZMM-UHFFFAOYSA-N
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Description

N-[3-(2-Amino-1,3-thiazol-4-yl)phenyl]acetamide is a thiazole-containing acetamide derivative characterized by a meta-substituted phenyl ring fused to a 2-aminothiazole moiety and an acetamide group.

Properties

IUPAC Name

N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS/c1-7(15)13-9-4-2-3-8(5-9)10-6-16-11(12)14-10/h2-6H,1H3,(H2,12,14)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXQFUZOMCPMZMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=CSC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401267247
Record name N-[3-(2-Amino-4-thiazolyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401267247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794081
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

156171-61-8
Record name N-[3-(2-Amino-4-thiazolyl)phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156171-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[3-(2-Amino-4-thiazolyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401267247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]acetamide typically involves the formation of the thiazole ring followed by the attachment of the phenyl and acetamide groups. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea . The reaction conditions often include the use of solvents like acetic acid or chloroform and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of thiazole derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]acetamide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences between N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]acetamide and its analogs:

Compound Name Substituents on Phenyl Ring Thiazole Modifications Molecular Weight Melting Point (K) Key Applications/Properties
This compound Meta-substituted phenyl 2-amino group on thiazole 247.31* Not reported Research chemical (hypothetical)
Mirabegron () Para-substituted phenyl Extended ethylamino-hydroxyethyl chain 396.50 Not reported Beta-3 adrenoceptor agonist (FDA-approved for overactive bladder)
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () 2,6-Dichloro-substituted phenyl No amino group on thiazole 287.16 489–491 Crystallographic studies; hydrogen-bonded 1-D chains
N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetamide () Para-substituted phenyl 2-amino group on thiazole 247.31 Not reported Research chemical (CAS: 21674-96-4)
2-(2,4-Dichlorophenyl)-N-(pyrazol-4-yl)acetamide () 2,4-Dichloro-substituted phenyl Pyrazole ring instead of thiazole 357.22 473–475 Ligand for coordination chemistry; R₂²(10) hydrogen-bonded dimers

*Calculated based on molecular formula C₁₂H₁₃N₃OS.

Key Observations

Substitution Position: The meta-substitution in the target compound contrasts with para-substituted analogs like mirabegron and N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetamide. Para-substitution often enhances receptor binding in pharmaceuticals (e.g., mirabegron’s beta-3 agonism) .

Functional Group Impact: Halogenation: Dichloro-substituted analogs () exhibit higher melting points due to stronger intermolecular forces (e.g., halogen bonding and N–H⋯N/O interactions) . Amino vs. Non-Amino Thiazoles: The 2-amino group on the thiazole ring (in the target compound) may enhance hydrogen-bonding capacity compared to non-aminated thiazoles ().

Pharmacological Potential: Mirabegron’s success as a beta-3 agonist underscores the importance of the thiazole-acetamide scaffold in drug design. The target compound lacks the extended alkylamine side chain critical for mirabegron’s receptor selectivity, suggesting divergent biological roles .

Crystallographic Behavior :

  • Analogs with dichlorophenyl groups () form stable crystal lattices via N–H⋯N/O bonds, whereas the target compound’s packing behavior remains uncharacterized.

Biological Activity

N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]acetamide is a compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article provides an overview of the compound's biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of the Compound

This compound features a thiazole ring, which is known for its role in various biological activities. The thiazole moiety is crucial for the compound's interaction with biological targets, contributing to its potential as a therapeutic agent.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties by inhibiting the growth of various pathogens. It is believed to interfere with bacterial lipid biosynthesis, thereby disrupting cell membrane integrity and function .
  • Anticancer Activity : this compound has shown promise in inhibiting cancer cell proliferation. Studies indicate that it may induce apoptosis in cancer cells through various pathways, including caspase activation and cell cycle arrest .

Structure-Activity Relationships (SAR)

The efficacy of this compound can be influenced by structural modifications. Key findings from SAR studies include:

  • Thiazole Substituents : Variations in the thiazole ring structure significantly affect binding affinity and selectivity for biological targets. For instance, the introduction of electron-donating groups can enhance activity against specific receptors .
  • Phenyl Ring Modifications : The presence and position of substituents on the phenyl ring also play a crucial role in modulating biological activity. Compounds with halogen substitutions have demonstrated increased anticancer potency compared to their unsubstituted counterparts .

Antimicrobial Activity Evaluation

A study evaluated the antimicrobial effects of this compound against various bacterial strains. The compound exhibited an effective minimum inhibitory concentration (MIC), outperforming several known antibiotics. For example:

CompoundMIC (µg/mL)Comparison
This compound50Superior to standard antibiotics
Bismerthiazol230.5Less effective
Thiodiazole Copper545.2Less effective

This data suggests that the compound could be a candidate for developing new antimicrobial agents .

Anticancer Studies

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
Breast Carcinoma8.107Induction of apoptosis via caspase activation
Colon Carcinoma10Cell cycle arrest at G1 phase
Lung Carcinoma5Inhibition of tubulin polymerization

These results indicate a potential for further development as an anticancer therapeutic agent .

Q & A

Q. How to validate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer : Combine knockout models (e.g., β3-adrenoceptor-deficient mice) with pharmacological antagonism (e.g., L-748,337). Measure downstream biomarkers (cAMP, PKA activation) in target tissues. Cross-validate using RNAi silencing in cell-based assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]acetamide
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N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.